molecular formula C11H19NO4 B1372930 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid CAS No. 811460-95-4

2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

Cat. No.: B1372930
CAS No.: 811460-95-4
M. Wt: 229.27 g/mol
InChI Key: OHDFGIXTRBDGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The tert-butoxycarbonyl (Boc) group is a protective group often used in organic synthesis . It’s used to protect an amino group in the synthesis of various compounds, including peptides . The Boc group can be removed under acidic conditions, allowing for further reactions to occur at the previously protected site .


Synthesis Analysis

The synthesis of compounds involving the Boc group often involves the use of amino acid ionic liquids (AAILs). These are room-temperature ionic liquids derived from commercially available Boc-protected amino acids . The Boc-protected amino acids can be used as starting materials in peptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of compounds involving the Boc group typically includes a carbonyl group (C=O) attached to an oxygen atom, which is in turn attached to a tert-butyl group (C(CH3)3). This forms the Boc group, which is attached to the nitrogen of an amino group .


Chemical Reactions Analysis

In peptide synthesis, the Boc group can be removed under acidic conditions, allowing for further reactions to occur at the previously protected site . The Boc group can also enhance amide formation in the Boc-AAILs without the addition of a base .

Scientific Research Applications

1. Synthesis and Peptide Building Blocks

The tert-butoxycarbonyl (Boc) group, including 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, is extensively used in the synthesis of peptides and as a protective group for amines. It is known for its resistance to racemization during peptide synthesis, making it essential in the preparation of N-Boc protected amino acids for peptide building blocks (Heydari et al., 2007). Additionally, it plays a crucial role in the solid-phase synthesis of peptides, especially in the preparation of peptide α-carboxamides (Gaehde & Matsueda, 1981).

2. Synthesis of Amino Acid Derivatives

This compound is instrumental in the tert-butoxycarbonylation of amino acids and their derivatives, forming various Boc-amino acids. This process is significant in the synthesis of multifunctional targets due to its stability to catalytic hydrogenation and resistance to basic and nucleophilic attacks (Keller et al., 2003).

3. Application in Organic Synthesis

This compound finds application in various organic synthesis processes, such as the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, facilitating the formation of iminocarboxylates, precursors to fluorinated alpha-amino acids (Amii et al., 2000).

4. Enantiomeric Separation in Peptide Synthesis

The compound is used in the enantiomeric separation of N-tert-butoxycarbonyl amino acids, which is critical in peptide synthesis. Enantiomeric purity is paramount in the production of peptides, and this compound facilitates the resolution of N-t-Boc amino acids using hydroxypropyl derivatized β-cyclodextrin bonded phase columns (Yowell et al., 1996).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as tert-butoxycarbonyl (boc) protected amino acids, are known to interact with various proteins and enzymes . The specific targets would depend on the exact structure and properties of the compound.

Mode of Action

Boc-protected amino acids, which share a similar structure, are often used in peptide synthesis . The Boc group serves as a protective group for the amino group during synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .

Biochemical Pathways

Boc-protected amino acids are commonly used in the synthesis of peptides and proteins . These molecules play crucial roles in various biochemical pathways, including signal transduction, enzymatic reactions, and cellular structure formation.

Pharmacokinetics

The pharmacokinetic properties of a compound are influenced by its chemical structure and properties, such as solubility and stability .

Result of Action

The use of boc-protected amino acids in peptide synthesis can result in the formation of specific peptide sequences with diverse biological activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group and its removal during peptide synthesis . Additionally, the temperature and solvent used can also influence the reaction efficiency .

Safety and Hazards

As with any chemical, safety precautions should be taken when handling Boc-protected compounds. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with the skin, eyes, and clothing .

Future Directions

The use of Boc-protected amino acids in the synthesis of peptides and other compounds is a well-established field with many potential future directions. This could include the development of new synthetic methods, the synthesis of new compounds, or the exploration of new applications for these compounds .

Properties

IUPAC Name

2-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDFGIXTRBDGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.